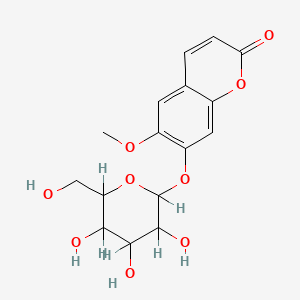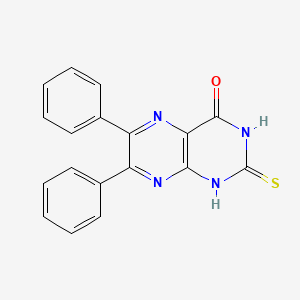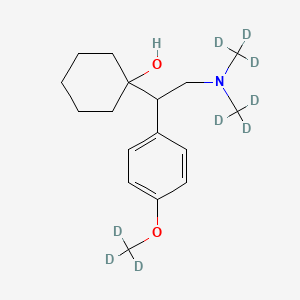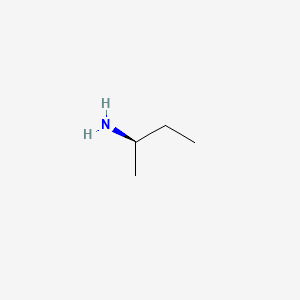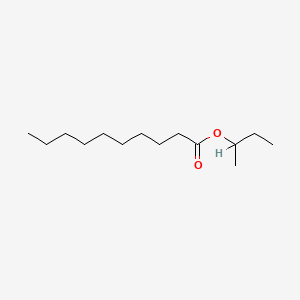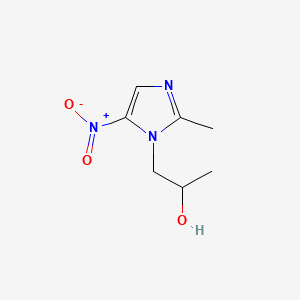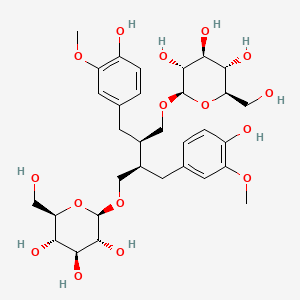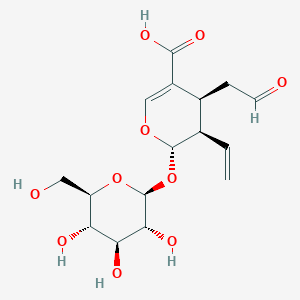
ストリキニーネ塩酸塩
概要
説明
Strychnine hydrochloride is a hydrochloride obtained by combining strychnine with one molar equivalent of hydrogen chloride . It is a highly toxic, colorless, bitter, crystalline alkaloid used as a pesticide, particularly for killing small vertebrates such as birds and rodents .
Synthesis Analysis
Strychnine has been a subject of interest for chemists and pharmacologists who have established its structure, developed total syntheses, and examined its complex pharmacology . The total synthesis of strychnine has been accomplished through a novel vinylogous 1,4-addition, a challenging iodinium salt mediated silyl enol ether arylation, a palladium-catalyzed Heck reaction, and a streamlined late-stage conversion to strychnine .Molecular Structure Analysis
The molecular structure of strychnine has been elucidated using various 1D and 2D experiments such as 1D 1H, 13C, DEPT, and 2D COSY, HETCOR, HSQC, HMBC and J-resolved spectroscopy . The structure of strychnine hydrochloride was determined to be a hydrochloride and an organoammonium salt .Chemical Reactions Analysis
Strychnine hydrochloride can be identified by exploring the chemical shift as a signature in different 1D 1H and 13C experiments . The chemical shift signatures report the chemical structure of the molecules due to the impact of the counterions on the chemical shift of the protons adjacent to the heteroatoms .Physical and Chemical Properties Analysis
Strychnine hydrochloride has a molecular weight of 370.9 g/mol . It is a white or translucent crystal or crystalline powder, odorless, and has a very bitter taste . It has a density of 1.36 g cm−3, a melting point of 270 °C, and a boiling point of 284 to 286 °C .科学的研究の応用
薬理学的研究
ストリキニーネ塩酸塩: は、グリシン受容体 (GlyRs) との相互作用について広く研究されてきました。 これらの研究は、ストリキニーネと GlyR 複合体の高分解能構造の観点から、ストリキニーネの構造活性相関 (SAR) について洞察を与えてきました 。この研究は、抑制性神経伝達の理解に不可欠であり、新しい治療薬の開発につながる可能性があります。
合成化学
ストリキニーネの複雑な分子構造は、合成化学者にとって標的となってきました。その合成を実現することは、有機化学における新しい方法論と戦略のベンチマークとなってきました。 ストリキニーネとその類似体の全合成は、化学合成技術の進歩に貢献する活発な研究分野であり続けています 。
電気化学センシング
ストリキニーネ塩酸塩: およびその主要な代謝産物であるストリキニーネ N-オキシドは、電気化学センサーを使用して評価されてきました。これらのセンサーは、生物学的サンプル中のストリキニーネを検出するために設計されており、法医学分析および毒性学研究に不可欠です。 このようなセンサーの開発は、より迅速かつ正確な検出方法につながる可能性があります 。
代謝研究
ラット肝ミクロソームを用いたインビトロ代謝研究では、ストリキニーネのさまざまな代謝産物が特定されました。これらの代謝経路を理解することは、創薬、毒性学、および法医学にとって重要です。 また、解毒プロセスと潜在的な薬物相互作用についての洞察を与えることができます 。
拮抗作用研究
ストリキニーネ塩酸塩は、ニコチン性アセチルコリン受容体 (nAChRs) に拮抗作用を示します。 この分野の研究は、さまざまな神経学的疾患に関与しているこれらの受容体を調節する新しい化合物の発見につながる可能性があります 。
抗癌および抗マラリア効果
研究では、ストリキニーネ塩酸塩の潜在的な抗癌および抗マラリア効果も調べられています。 毒性のために治療薬としての使用は限られていますが、これらの効果を理解することは、同様のメカニズムを持つが毒性が低い新規化合物の発見に貢献する可能性があります 。
作用機序
Target of Action
Strychnine hydrochloride primarily targets the glycine receptors (GlyRs) in the central nervous system . GlyRs are inhibitory neurotransmitter receptors that play a crucial role in the transmission of nerve signals in the brain. By binding to these receptors, strychnine affects the normal functioning of the nervous system .
Mode of Action
Strychnine acts as an antagonist at the glycine receptors . It competes with the inhibitory neurotransmitter glycine for the same binding site on the GlyRs . This competition disrupts the normal inhibitory control that glycine has over nerve signal transmission, leading to an over-excitation of the neurons .
Biochemical Pathways
The primary biochemical pathway affected by strychnine is the G protein-coupled receptor signaling pathway . This pathway is crucial for transmitting signals from various stimuli outside the cell to the inside. Disruption of this pathway by strychnine leads to over-excitation of the neurons and the associated symptoms of strychnine poisoning .
Pharmacokinetics
Strychnine is rapidly metabolized by the liver microsomal enzyme system, which requires NADPH and O2 . It is known that strychnine has high gastrointestinal tract absorption and can cross the blood-brain barrier .
Result of Action
The primary result of strychnine’s action is the induction of muscular convulsions . These convulsions are due to the over-excitation of the neurons caused by the disruption of glycine’s inhibitory control over nerve signal transmission . In severe cases, these convulsions can lead to respiratory failure and death .
Action Environment
The action of strychnine can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the absorption and metabolism of strychnine . Additionally, the pH of the environment can influence the stability and efficacy of strychnine . More research is needed to fully understand the impact of environmental factors on the action of strychnine.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Strychnine hydrochloride acts as an antagonist to the inhibitory neurotransmitter glycine at glycine receptors (GlyRs) in the central nervous system . By binding to these receptors, it prevents glycine from exerting its inhibitory effects, leading to an excitatory state . This interaction primarily affects motor neurons, resulting in increased reflex excitability and muscle contractions . Additionally, strychnine hydrochloride can interact with nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors, further contributing to its neurotoxic effects .
Cellular Effects
Strychnine hydrochloride has profound effects on various cell types and cellular processes. It primarily targets motor neurons in the spinal cord, leading to uncontrolled muscle contractions and convulsions . The compound disrupts normal cell signaling pathways by inhibiting glycine receptors, which are crucial for regulating motor neuron activity . This inhibition results in hyperexcitation of neurons, leading to severe muscle spasms and potentially fatal convulsions . Strychnine hydrochloride also affects gene expression by altering the activity of transcription factors involved in neuronal signaling .
Molecular Mechanism
At the molecular level, strychnine hydrochloride exerts its effects by binding to glycine receptors on motor neurons . This binding prevents glycine from activating the receptors, leading to a loss of inhibitory control over motor neuron activity . The compound’s antagonistic action at glycine receptors results in continuous neuronal firing and muscle contractions . Additionally, strychnine hydrochloride can inhibit acetylcholine receptors, further contributing to its neurotoxic effects . These interactions disrupt normal neurotransmission and lead to the characteristic symptoms of strychnine poisoning .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of strychnine hydrochloride can vary over time. The compound is rapidly absorbed and distributed throughout the body, with peak effects occurring within 15 to 60 minutes of exposure . Strychnine hydrochloride is metabolized in the liver and excreted in the urine . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function . Chronic exposure to strychnine hydrochloride can lead to cumulative toxicity, affecting liver and kidney function as well as the central nervous system .
Dosage Effects in Animal Models
The effects of strychnine hydrochloride vary with different dosages in animal models. At low doses, the compound can cause mild agitation and muscle stiffness . Higher doses result in severe convulsions, respiratory failure, and death . The median lethal dose (LD50) of strychnine hydrochloride is approximately 0.5-1 mg/kg in dogs, cattle, horses, and pigs, and 2 mg/kg in cats . These dosage-dependent effects highlight the compound’s high toxicity and narrow therapeutic window .
Metabolic Pathways
Strychnine hydrochloride is metabolized primarily in the liver by microsomal enzymes . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted in the urine . The metabolic pathways involved in strychnine hydrochloride metabolism include hydroxylation, demethylation, and conjugation reactions . These metabolic processes influence the compound’s toxicity and duration of action .
Transport and Distribution
Strychnine hydrochloride is rapidly absorbed and distributed throughout the body following exposure . The highest concentrations of the compound are found in the blood, liver, and kidneys . Strychnine hydrochloride can cross the blood-brain barrier, allowing it to exert its neurotoxic effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity and ability to bind to plasma proteins .
Subcellular Localization
Within cells, strychnine hydrochloride primarily localizes to the cytoplasm and nucleus . The compound’s subcellular distribution is influenced by its ability to interact with intracellular proteins and organelles . Strychnine hydrochloride can affect the localization and clustering of glycine receptors at the postsynaptic membrane, disrupting normal synaptic function . These subcellular interactions contribute to the compound’s neurotoxic effects and its ability to induce convulsions .
特性
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXYTKMPCOQKEM-ZEYGOCRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274154 | |
| Record name | Strychnine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-86-9 | |
| Record name | Strychnidin-10-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strychnine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strychnine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strychnine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRYCHNINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651U398A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)
